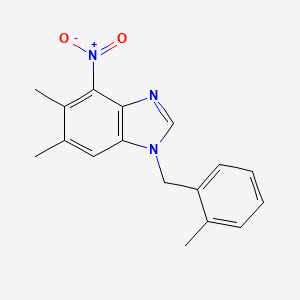

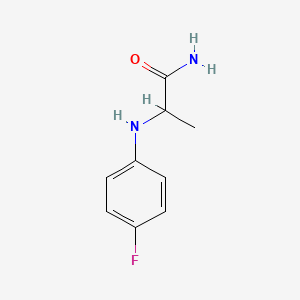

5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are known for their diverse biological activities, including antitumor properties, and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. In the context of nitro-substituted benzimidazoles, methylation is a common modification, as seen in the study of methylation of 5-nitro-benzimidazoles, which yielded various methylated products depending on the solvent used . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic methods could be applied.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using spectroscopic methods such as FT-IR, FT-Raman, NMR, and ESI-MS, as demonstrated in the synthesis and characterization of dichloro/dimethyl benzimidazole derivatives . Density Functional Theory (DFT) calculations can provide insights into the optimized molecular geometry, energy values, and electronic properties, which are crucial for understanding the stability and reactivity of the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nitroreductive cyclization, as shown in the synthesis of benzimidazole-5-carboxylates . The presence of a nitro group in the compound suggests potential for similar reductive transformations. The nitro group can also influence the electronic distribution within the molecule, affecting its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as stability, decomposition points, and charge distributions, can be influenced by substituents on the benzimidazole core. For instance, methyl derivatives are found to be more stable than their chloro counterparts, and substituents can also affect the torsion angles between the benzimidazole and benzene rings, which in turn can influence the compound's physical properties . The presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and reactivity of the molecule .

科学的研究の応用

Synthesis and Chemical Studies

- 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is involved in the preparation of optically active amino acid derivatives from methylated 5-amino-azaheterocycles. This process includes the reduction of nitro-benzimidazoles to 5-aminobenzimidazoles, which are then converted into complex amino acid derivatives (Hasan, Shaheen, Yunus, & Munir, 2000).

- Methylation studies of 5-nitro-benzimidazoles, including compounds related to this compound, reveal insights into chemical synthesis methods and structural analysis through mass and 1H NMR spectroscopy (Hasan, Shaheen, & Yunus, 2000).

Biological Activities and Pharmaceutical Potential

- Benzimidazole derivatives, including those similar to this compound, have been synthesized and shown to possess antibacterial and antifungal activities. Their general structure-activity relationships were determined, highlighting the potential for pharmaceutical applications (Vlaović et al., 1992).

- A study on benzimidazolone derivatives, which are structurally related to this compound, demonstrated significant antibacterial, antituberculosis, and antifungal activity. This suggests the potential of these compounds in developing new antimicrobial agents (Karale, Rindhe, & Rode, 2015).

Materials Science and Analytical Chemistry

- Benzimidazole derivatives have been studied for their fluorescent emission properties in various solvents, showing potential applications in materials science and analytical chemistry. The study of such compounds, including those related to this compound, helps in understanding the interaction of molecular structures with light and their potential uses in fluorescence-based applications (Verdasco et al., 1995).

特性

IUPAC Name |

5,6-dimethyl-1-[(2-methylphenyl)methyl]-4-nitrobenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11-6-4-5-7-14(11)9-19-10-18-16-15(19)8-12(2)13(3)17(16)20(21)22/h4-8,10H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCDAHFOUVOLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

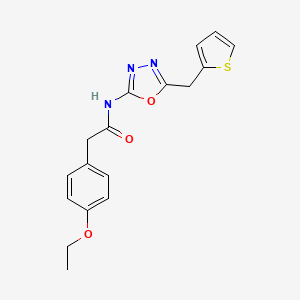

![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

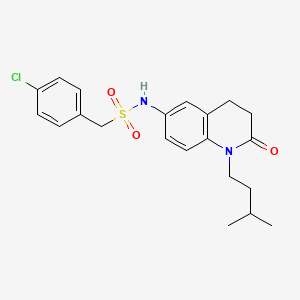

![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)

![1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B3009575.png)